molecular formula C8H8ClNO B14855062 6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde

6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde

Cat. No.: B14855062
M. Wt: 169.61 g/mol
InChI Key: IEPFZTYQLPRCPV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4-methylpyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with zinc chloride as a catalyst. The reaction is carried out under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: 6-(Chloromethyl)-4-methylpyridine-2-carboxylic acid.

    Reduction: 6-(Chloromethyl)-4-methylpyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophilic center, attracting nucleophiles to replace the chlorine atom. The aldehyde group can participate in various redox reactions, acting as an electron acceptor or donor depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, resulting in different reactivity and applications.

    6-(Bromomethyl)-4-methylpyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.

Uniqueness

6-(Chloromethyl)-4-methylpyridine-2-carbaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

6-(chloromethyl)-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H8ClNO/c1-6-2-7(4-9)10-8(3-6)5-11/h2-3,5H,4H2,1H3

InChI Key

IEPFZTYQLPRCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C=O)CCl

Origin of Product

United States

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